molecular formula C11H10N4 B13400163 3-Methyl-3H-imidazo[4,5-f]quinolin-7,8,9-d3-2-amine

3-Methyl-3H-imidazo[4,5-f]quinolin-7,8,9-d3-2-amine

Cat. No.: B13400163
M. Wt: 201.24 g/mol
InChI Key: ARZWATDYIYAUTA-WQNTXASMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline-d3 involves the incorporation of deuterium atoms into the parent compound, 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline. This can be achieved through various methods, including:

Industrial Production Methods

Industrial production of 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline-d3 typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to isolate the desired deuterated compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .

Mechanism of Action

The mechanism of action of 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline-d3 involves its metabolic activation by cytochrome P450 enzymes, particularly CYP1A2. The activated metabolites can form adducts with DNA, leading to mutations and potential carcinogenesis . The compound induces single-base substitutions and exon deletions, increasing cell death in a concentration-dependent manner .

Comparison with Similar Compounds

2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline-d3 is unique due to its deuterated nature, which makes it valuable for tracing and studying metabolic pathways. Similar compounds include:

These compounds share similar structures and mutagenic properties but differ in their specific functional groups and isotopic labeling, which affects their applications and mechanisms of action.

Properties

Molecular Formula

C11H10N4

Molecular Weight

201.24 g/mol

IUPAC Name

7,8,9-trideuterio-3-methylimidazo[4,5-f]quinolin-2-amine

InChI

InChI=1S/C11H10N4/c1-15-9-5-4-8-7(3-2-6-13-8)10(9)14-11(15)12/h2-6H,1H3,(H2,12,14)/i2D,3D,6D

InChI Key

ARZWATDYIYAUTA-WQNTXASMSA-N

Isomeric SMILES

[2H]C1=C(C2=C(C=CC3=C2N=C(N3C)N)N=C1[2H])[2H]

Canonical SMILES

CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1N

Origin of Product

United States

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